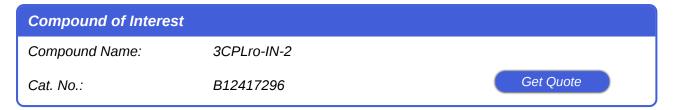


The Discovery and Synthesis of 3CPLro-IN-2: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of **3CPLro-IN-2**, a potent, orally active inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). 3CLpro is a viral enzyme essential for the replication of SARS-CoV-2, making it a prime target for antiviral therapeutics. **3CPLro-IN-2**, also referred to as compound C1 in foundational research, emerged from a study focused on 9,10-dihydrophenanthrene derivatives as non-peptidomimetic and non-covalent inhibitors of this critical viral protease.[1][2][3]

Discovery and Quantitative Bioactivity

3CPLro-IN-2 was identified through the screening of a series of 9,10-dihydrophenanthrene derivatives. The inhibitory activities of these compounds against SARS-CoV-2 3CLpro were evaluated using a fluorescence resonance energy transfer (FRET) assay.[2] Among the synthesized compounds, **3CPLro-IN-2** (C1) demonstrated the most potent inhibition.[1] Further enzymatic kinetic studies revealed that **3CPLro-IN-2** inhibits SARS-CoV-2 3CLpro in a mixed-inhibition manner.

The key quantitative data for **3CPLro-IN-2** and a selection of other derivatives from the discovery study are summarized in the table below.



Compound ID	Structure	R¹	R²	R³	IC50 (μM) against SARS-CoV- 2 3CLpro
C1	9,10- dihydrophena nthrene	Cyclohexyl	н	СООН	1.55 ± 0.21
C2	9,10- dihydrophena nthrene	4- Bromophenyl	Н	СООН	1.81 ± 0.17
C3	9,10- dihydrophena nthrene	4- Chlorophenyl	Н	СООН	2.03 ± 0.25
C4	9,10- dihydrophena nthrene	4- Fluorophenyl	Н	СООН	2.26 ± 0.19
C5	9,10- dihydrophena nthrene	Phenyl	Н	СООН	2.89 ± 0.31
C6	9,10- dihydrophena nthrene	4- Methylphenyl	Н	СООН	3.12 ± 0.28
C7	9,10- dihydrophena nthrene	4- Methoxyphen yl	Н	СООН	3.57 ± 0.33

Data compiled from Zhang JW, et al. Eur J Med Chem. 2022;228:114030.

Experimental Protocols Synthesis of 3CPLro-IN-2 (C1)



The synthesis of **3CPLro-IN-2** is achieved through a multi-step process that involves the creation of intermediate compounds. The core of the synthesis is a one-pot reaction utilizing rhodium (III)-catalyzed C-H activation and a relay Diels-Alder reaction to construct the 9,10-dihydrophenanthrene scaffold. This is followed by hydrolysis to yield the final carboxylic acid product.

Step 1: Synthesis of Intermediate B2

The synthesis of the ester intermediate (B2) is accomplished via a one-pot domino reaction.

- Reactants: Cyclohexadienone-containing 1,6-enyne (compound 17), 2-arylazaarene (compound 18, where the aryl group corresponds to the desired R¹ substituent, in this case, cyclohexyl).
- Catalyst and Reagents: Rhodium (III) catalyst.
- Process: The reaction proceeds through a sequence of C-H activation, protonation of the alkenyl-Rh intermediate, an intramolecular Diels-Alder reaction, alkene isomerization, and subsequent ring-opening aromatization and acetylation. This efficient one-pot method allows for the construction of the complex 9,10-dihydrophenanthrene core.

Step 2: Hydrolysis to 3CPLro-IN-2 (C1)

The final step is the hydrolysis of the ester intermediate to the carboxylic acid.

- Reactant: Intermediate B2.
- Reagents: 1 M Sodium Hydroxide (NaOH) solution and Methanol (CH₃OH).
- Process: The ester group of intermediate B2 is hydrolyzed under basic conditions to yield the final product, **3CPLro-IN-2** (C1).

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

The inhibitory activity of **3CPLro-IN-2** was determined using a Fluorescence Resonance Energy Transfer (FRET) assay. This method measures the cleavage of a fluorogenic peptide substrate by the 3CLpro enzyme.



- Enzyme: Recombinant SARS-CoV-2 3CLpro.
- Substrate: A synthetic FRET peptide containing a fluorophore and a quencher, such as Abz-SAVLQSGFRK-Dnp or (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2.
- Assay Buffer: Typically contains Tris-HCl, NaCl, and EDTA at a physiological pH.
- Procedure:
 - The 3CLpro enzyme is pre-incubated with various concentrations of the test compound (3CPLro-IN-2) in a 96-well plate.
 - The FRET peptide substrate is added to initiate the enzymatic reaction.
 - The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths (e.g., excitation at 320-340 nm and emission at 425-490 nm).
 - In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
 - The presence of an effective inhibitor like 3CPLro-IN-2 prevents substrate cleavage, leading to a lower fluorescence signal.
 - The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Assay

The mechanism of inhibition was determined through enzyme kinetic studies.

- Procedure:
 - The initial reaction rates of 3CLpro are measured at various concentrations of the FRET substrate in the presence of different fixed concentrations of 3CPLro-IN-2.
 - The data are plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

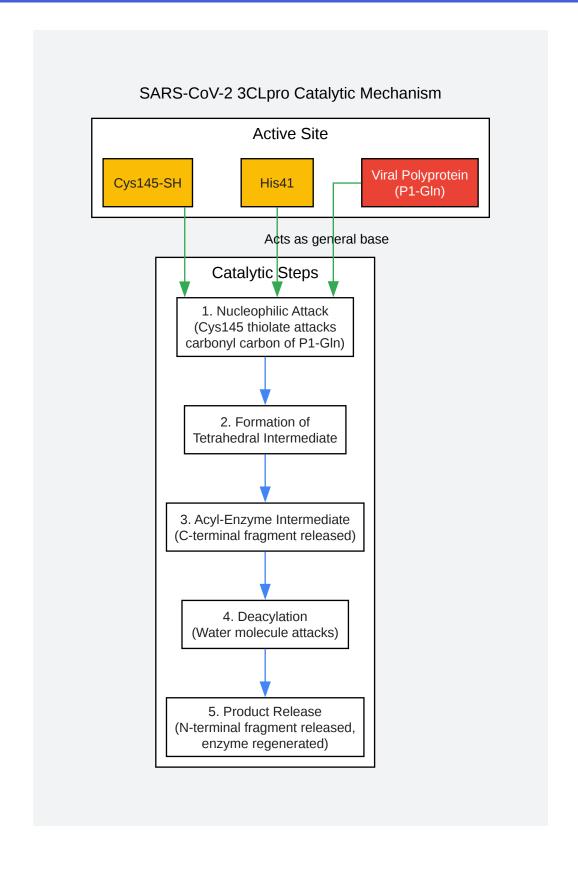


 For mixed-type inhibition, the lines on the Lineweaver-Burk plot will intersect at a point to the left of the y-axis, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

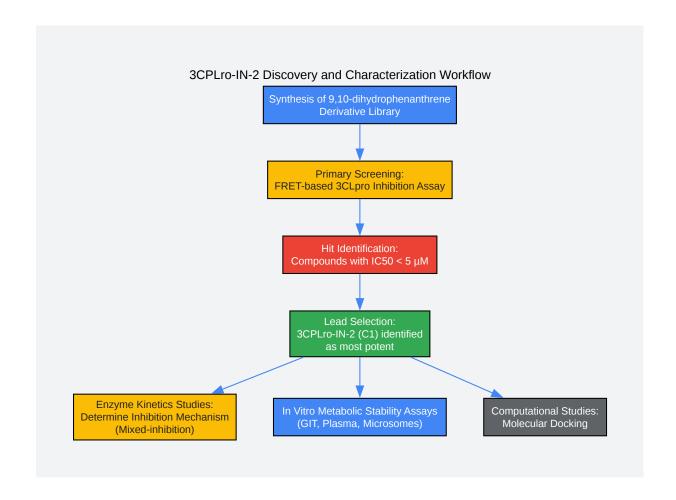
Visualizations SARS-CoV-2 3CLpro Catalytic Mechanism

The following diagram illustrates the catalytic mechanism of SARS-CoV-2 3CLpro, which involves a cysteine-histidine catalytic dyad.

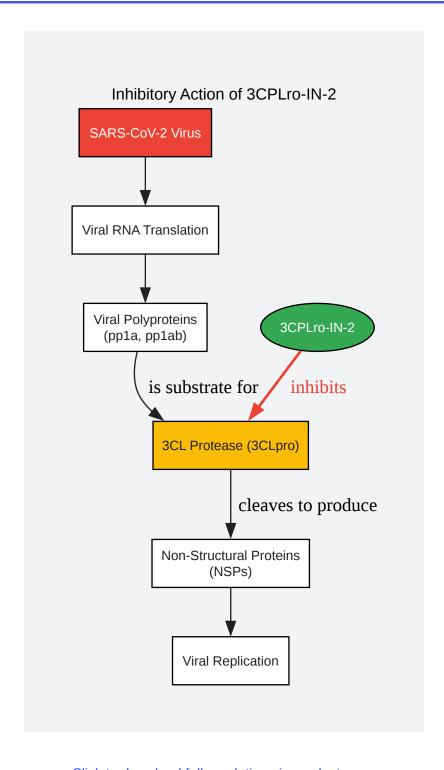












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